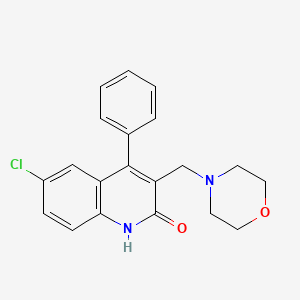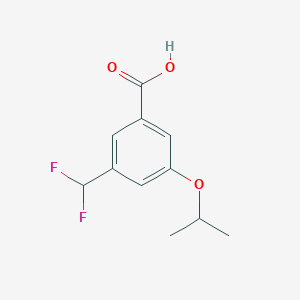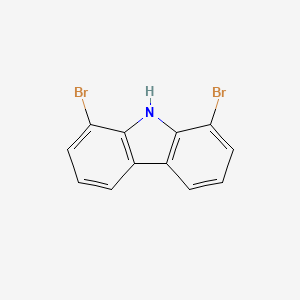![molecular formula C19H19N3O2S B3017379 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide CAS No. 864859-05-2](/img/structure/B3017379.png)
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide” is a chemical compound . It belongs to the class of compounds known as thienopyridines .
Molecular Structure Analysis
The molecular formula of this compound is C20H21N3O5S . The InChI string and SMILES notation, which provide a detailed view of the molecule’s structure, are also available .Physical And Chemical Properties Analysis
This compound has a net charge of 0, an average mass of 415.465, and a mono-isotopic mass of 415.12019 .科学的研究の応用
Heterocyclic Synthesis:
Cyanoacetamide derivatives, including our compound of interest, serve as privileged structures for heterocyclic synthesis. The carbonyl and cyano functionalities in these compounds are strategically positioned for reactions with common bidentate reagents. The active hydrogen on C-2 can participate in various condensation and substitution reactions, leading to the formation of diverse heterocyclic moieties .
Antitubulin Agents:
The compound’s 2-[(pyridin-3′-yl)acrylamido]-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton has been investigated for its antitubulin activity. At high concentrations, it inhibits microtubule polymerization, and at low nanomolar concentrations, it exhibits strong antiproliferative effects .
Anti-HIV Potential:
While not directly related to our compound, indole derivatives (which share some structural features) have shown promise as anti-HIV agents. Researchers have explored novel indolyl and oxochromenyl xanthenone derivatives for their anti-HIV-1 activity .
Analgesic and Antipyretic Properties:
Pyrazole derivatives, including some with structural similarities to our compound, have found clinical applications as analgesics and antipyretics. Examples include anti-pyrine, metamizole (dipyrone), and aminopyrine. These compounds alleviate pain and reduce fever .
Cell Cycle Modulation:
Both compounds caused significant accumulation of cells in the G2/M phase of the cell cycle, suggesting potential effects on cell division and proliferation .
作用機序
Target of Action
Similar compounds have been found to interact withtubulin , a protein that forms microtubules, which are essential for cell division and maintaining cell shape.
Mode of Action
Related compounds have been shown toblock necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells
Biochemical Pathways
The compound’s interaction with its target can lead to changes in various biochemical pathways. For instance, inhibition of tubulin polymerization can lead to the accumulation of cells in the G2/M phase of the cell cycle , which can ultimately lead to apoptotic cell death .
Result of Action
The result of the compound’s action can vary depending on the specific cellular context. In some cases, the compound’s interaction with its target can lead to cell death . In other cases, it can protect cells from death, as seen in a tumor necrosis factor-induced systemic inflammatory response syndrome model .
特性
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13(23)22-10-9-15-16(11-20)19(25-17(15)12-22)21-18(24)8-7-14-5-3-2-4-6-14/h2-6H,7-10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYNHIOTLMGZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-1,6-diazaspiro[3.3]heptane](/img/structure/B3017300.png)
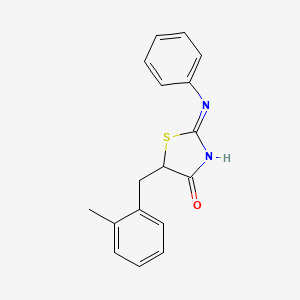
![4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017302.png)
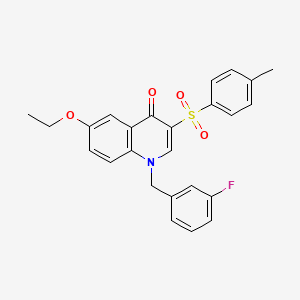


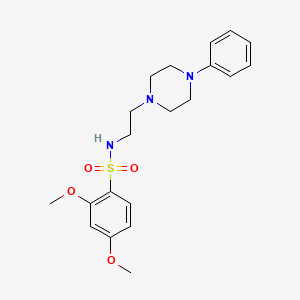
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B3017312.png)
